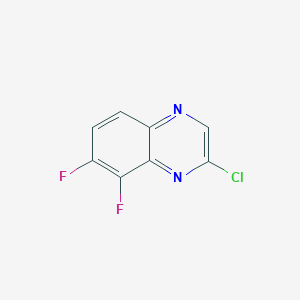

2-Chloro-7,8-difluoroquinoxaline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-7,8-difluoroquinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF2N2/c9-6-3-12-5-2-1-4(10)7(11)8(5)13-6/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAWTWCOUQSULKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N=C2C(=C1F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Chloro 7,8 Difluoroquinoxaline

Detailed Mechanistic Pathways of Nucleophilic Substitution on Halogenated Quinoxalines

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for halogenated quinoxalines. The electron-deficient nature of the quinoxaline (B1680401) ring system, further enhanced by halogen substituents, facilitates the attack of nucleophiles. The general mechanism proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate.

Factors Governing the Preferential Displacement of Halogens (F vs. Cl)

In nucleophilic aromatic substitution reactions, the nature of the leaving group is crucial. Contrary to the trend in SN1 and SN2 reactions, where iodide is the best leaving group, in SNAr reactions, fluoride (B91410) is often the most readily displaced halogen. This is because the rate-determining step is typically the initial attack of the nucleophile to form the stabilized intermediate, not the departure of the leaving group. The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

For a hypothetical reaction involving 2-Chloro-7,8-difluoroquinoxaline, it would be anticipated that a nucleophile would preferentially attack the positions bearing fluorine atoms (C-7 or C-8) over the chlorine atom (C-2), assuming all other factors are equal. However, the position of the substitution on the ring also plays a critical role. The chlorine at the 2-position is adjacent to a ring nitrogen, which significantly activates it towards nucleophilic attack. Therefore, a definitive prediction of selectivity for this compound would require specific experimental data or computational modeling.

Computational Modeling of Reaction Intermediates and Transition States (e.g., Meisenheimer Complexes)

The intermediate in an SNAr reaction is known as a Meisenheimer complex, a negatively charged species where the nucleophile has added to the aromatic ring, temporarily disrupting its aromaticity. mdpi.com Computational studies, typically using Density Functional Theory (DFT), are powerful tools for modeling the stability of these intermediates and the associated transition states. uni.luuni.lu

For this compound, computational models would be essential to:

Calculate the activation energies for nucleophilic attack at positions C-2, C-7, and C-8.

Determine the relative stabilities of the corresponding Meisenheimer complexes.

Predict the regioselectivity of the substitution by comparing the energy profiles of the different reaction pathways.

Recent studies on other systems have sometimes suggested that what has long been considered a stable Meisenheimer intermediate may, in some cases, be a transition state in a more concerted reaction mechanism. uni.luuni.lumdpi.com Specific computational analysis of this compound would be needed to elucidate the precise nature of its reaction pathway.

Electronic Effects of Halogen Substituents on Quinoxaline Reactivity and Selectivity

The electronic properties of the halogen substituents have a profound impact on the reactivity of the quinoxaline core.

Inductive Effect (-I): All halogens are more electronegative than carbon and exert a strong electron-withdrawing inductive effect. This effect decreases down the group (F > Cl > Br > I). The two fluorine atoms at C-7 and C-8, along with the chlorine at C-2, would significantly lower the electron density of the entire ring system, making it more susceptible to nucleophilic attack. The -I effect of fluorine is the strongest among the halogens. evitachem.com

Mesomeric Effect (+M): Halogens possess lone pairs of electrons that can be donated to the aromatic ring through resonance. This electron-donating effect is strongest for fluorine due to better orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon, and it decreases down the group (F > Cl > Br > I). evitachem.com

Investigations into Other Reactive Intermediates and Pathways

While nucleophilic substitution is a dominant pathway, other reactive mechanisms are possible for halogenated quinoxalines.

Radical Processes in Halogenated Quinoxaline Chemistry

Radical reactions involving quinoxaline derivatives have been reported, often initiated by light (photochemical reactions) or radical initiators. For instance, visible light-induced reactions can generate aryl radical species that can then react with the quinoxaline core. Radical scavenging experiments are typically used to confirm the involvement of radical intermediates. There are currently no specific studies in the available literature detailing radical processes involving this compound. Such studies would be necessary to determine if this compound can undergo, for example, radical-mediated C-H functionalization or substitution reactions under specific conditions.

Cycloaddition Reactions Involving the Quinoxaline Ring System

The quinoxaline ring can participate in cycloaddition reactions, acting as either the diene or dienophile component, depending on the substituents and reaction partners. Diels-Alder reactions of quinoxalinediones are a known method for constructing more complex polycyclic systems. Additionally, photochemical cycloadditions can occur, leading to the formation of three-dimensional structures from the planar aromatic system. The electronic nature of the substituents on the quinoxaline ring significantly influences its ability to participate in these reactions. The electron-withdrawing character of the fluoro and chloro substituents in this compound would likely make it a more electron-poor diene or dienophile. However, no specific cycloaddition reactions involving this compound have been reported.

Advanced Spectroscopic and Computational Characterization for Structural and Electronic Properties

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the definitive structural assignment of organic molecules. For 2-Chloro-7,8-difluoroquinoxaline, a combination of ¹H, ¹³C, and ¹⁹F NMR techniques provides a complete picture of its atomic connectivity and the electronic environment of each nucleus.

The unique substitution pattern of this compound gives rise to a distinct set of signals in its NMR spectra, allowing for its unambiguous identification and differentiation from positional isomers.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoxaline (B1680401) ring system. The precise chemical shifts and coupling patterns of these protons would be highly dependent on their position relative to the electron-withdrawing chloro and fluoro substituents.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. Each carbon atom in the quinoxaline ring system will exhibit a unique resonance, with the carbons directly attached to the halogen atoms showing significant shifts due to their electronic influence.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds. The two fluorine atoms at the 7- and 8-positions are expected to show distinct chemical shifts and coupling constants, both to each other and to the neighboring protons and carbon atoms. This data is crucial for confirming the regiochemistry of the fluorine substitution.

As specific experimental NMR data for this compound is not publicly available in the searched literature, representative data tables cannot be generated.

The presence of multiple halogens in this compound significantly influences the chemical shifts and spin-spin coupling constants observed in its NMR spectra. The electronegativity and spatial arrangement of the chlorine and fluorine atoms create a unique electronic environment that affects the shielding and deshielding of the various nuclei.

The analysis of coupling constants (J-values) between protons, carbons, and fluorine atoms would reveal through-bond connectivity. For instance, the magnitude of the coupling between the two fluorine atoms (JFF) and between the fluorine atoms and adjacent protons (JHF) and carbons (JCF) would provide definitive evidence for their relative positions on the aromatic ring.

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

Both ESI-MS and GC-MS are powerful techniques for confirming the molecular weight and assessing the purity of this compound. In ESI-MS, the molecule would typically be observed as a protonated species [M+H]⁺, providing a direct measurement of its molecular mass. GC-MS would be suitable for analyzing the volatile compound, yielding a molecular ion peak (M⁺) and a characteristic fragmentation pattern that can serve as a fingerprint for its identification.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental formula. For this compound (C₈H₃ClF₂N₂), HRMS would be able to distinguish its exact mass from that of other compounds with the same nominal mass but different elemental compositions, thus confirming its molecular formula with high confidence.

Computational Chemistry for Predictive and Interpretive Analysis

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule. By simulating the motion of atoms and molecules over a period, MD can reveal information about the conformational dynamics of this compound and its interactions with surrounding solvent molecules. These simulations are crucial for understanding how the molecule behaves in a realistic environment, such as in solution, which is essential for predicting its behavior in various applications. The Automated Topology Builder (ATB) is one resource that can help generate force fields for such simulations. uq.edu.au

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural and physicochemical properties of compounds with their macroscopic properties or biological activity. In the context of this compound, QSPR models could be developed by calculating a range of molecular descriptors (e.g., electronic properties from DFT, topological indices). These descriptors can then be used to build a statistical model that predicts properties like solubility, melting point, or reactivity for a series of related quinoxaline derivatives, facilitating the design of new compounds with desired characteristics.

Role of 2 Chloro 7,8 Difluoroquinoxaline and Its Derivatives in Advanced Materials Science

Organic Electronic Materials

The versatility of 2-Chloro-7,8-difluoroquinoxaline and its derivatives has positioned them as key components in the development of high-performance organic electronic devices. Their electron-withdrawing nature, a consequence of the nitrogen atoms in the quinoxaline (B1680401) ring and the attached halogen atoms, allows for precise tuning of electronic energy levels, a critical factor in the design of efficient organic semiconductors.

Components in Organic Photovoltaics (OPVs) / Organic Solar Cells (OSCs)

Organic solar cells represent a promising avenue for renewable energy, and the performance of these devices is intrinsically linked to the properties of the organic materials used in the active layer. Derivatives of this compound have been instrumental in advancing the efficiency and stability of OSCs.

A prevalent strategy in the design of materials for OSCs is the creation of donor-acceptor (D-A) copolymers and small molecules. In this architecture, an electron-donating unit is chemically linked to an electron-accepting unit. The difluoroquinoxaline moiety, owing to its strong electron-accepting character, is frequently employed as the 'A' unit in these systems. chinesechemsoc.orgnih.govnih.gov

Researchers have synthesized a variety of D-A copolymers where a difluoroquinoxaline-based acceptor is paired with different donor units, such as bithienyl-benzodithiophene (BDTT). nih.gov For instance, the copolymers PBQ5 and PBQ6 were developed using a difluoroquinoxaline (DFQ) acceptor unit with varying side chains. nih.gov Another study focused on developing copolymers, PDNB and PDNB-2F, which utilize difluoro-quinoxaline with a naphthalimide substituent as the electron acceptor unit. nih.gov This approach allows for the creation of polymers with low-lying Highest Occupied Molecular Orbital (HOMO) energy levels, a desirable trait for achieving high open-circuit voltages in solar cells. nih.gov

The strategic selection of donor and acceptor components enables the tuning of the material's absorption spectrum to better match the solar spectrum, thereby enhancing the generation of excitons (bound electron-hole pairs) upon illumination. chinesechemsoc.orgacs.org

The introduction of halogen atoms, specifically chlorine and fluorine, onto the quinoxaline core has a profound effect on the electronic properties of the resulting materials. Halogenation, particularly fluorination and chlorination, leads to a downshift in both the HOMO and LUMO energy levels. rsc.org This is attributed to the strong electron-withdrawing nature of halogen atoms. nih.gov

This ability to lower the HOMO level is a key strategy for increasing the open-circuit voltage (Voc) of an organic solar cell, as the Voc is directly related to the energy difference between the HOMO of the donor and the LUMO of the acceptor. nih.govrsc.org Studies on quinoxalineimide-based molecules have shown that the electron-withdrawing ability increases in the order of unsubstituted < monofluorinated < difluorinated < dichlorinated. rsc.org This trend highlights the significant role of the type and number of halogen atoms in fine-tuning the electronic landscape of the molecule.

Furthermore, the presence of fluorine can influence the intermolecular interactions and the resulting molecular packing in the solid state, which in turn affects charge transport. rsc.orgrsc.org For example, fluorinated quinoxaline-based polymers have demonstrated enhanced crystallinity and hole mobility compared to their non-fluorinated counterparts. rsc.org

| Polymer | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) |

| PBQ6 | - | - | 1.73 |

| PBQ9 | - | - | 1.75 |

| PDNB | -5.65 | - | - |

| PDNB-2F | -5.73 | - | - |

| PCPDTBFQ | -5.20 | -3.45 | 1.75 |

| PDTSBFQ | -5.33 | -3.43 | 1.90 |

The morphology of the active layer in an organic solar cell, which consists of a blend of donor and acceptor materials, is critical for efficient device operation. mdpi.comresearchgate.net The ideal morphology is a bulk heterojunction (BHJ), characterized by an interpenetrating network of donor and acceptor domains that facilitates efficient exciton (B1674681) dissociation and charge transport. mdpi.com

The incorporation of difluoroquinoxaline derivatives can influence the blend morphology. nih.govnih.gov For instance, the side chains attached to the difluoroquinoxaline unit can be engineered to control the miscibility and phase separation with the acceptor material. nih.govnih.gov In a study comparing two polymers, PBQ5 and PBQ6, the latter, with alkyl-substituted fluorothiophene side chains on the difluoroquinoxaline unit, exhibited more favorable aggregation morphology when blended with the acceptor Y6. nih.gov This improved morphology led to higher and more balanced charge carrier mobilities and reduced charge recombination, ultimately resulting in a higher power conversion efficiency (PCE). nih.govchinesechemsoc.org

The use of additives is another strategy to control the morphology of the active layer. researchgate.netresearchgate.net While not directly focused on this compound, studies have shown that additives can disrupt the crystallization of one component, leading to a more uniform blend and improved device performance. researchgate.netnih.gov This principle can be applied to solar cells incorporating difluoroquinoxaline-based materials to further optimize their performance.

| Polymer Donor | Acceptor | Power Conversion Efficiency (PCE) | Fill Factor (FF) |

| PBQ9 | m-TEH | 18.81% | 80.59% |

| PBQ6 | m-TEH | 18.41% | - |

| PBQ6 | Y6 | 17.62% | 77.91% |

| PBQ5 | Y6 | 15.55% | - |

| PDNB-2F | Y6 | 12.18% | - |

| PDNB | Y6 | 8.83% | - |

| PDTSBFQ | PC71BM | 5.92% | 0.63 |

| PCPDTBFQ | PC71BM | 2.16% | - |

Emitters in Organic Light-Emitting Diodes (OLEDs)

Organic light-emitting diodes are at the forefront of display and lighting technologies. The efficiency and color purity of OLEDs are determined by the emissive materials used. Derivatives of quinoxaline have shown significant promise as emitters, particularly in the development of next-generation thermally activated delayed fluorescence (TADF) materials. rsc.orgresearchgate.net

TADF emitters are a class of purely organic molecules that can theoretically achieve 100% internal quantum efficiency in OLEDs by harvesting both singlet and triplet excitons for light emission. rsc.orgresearchgate.net This is accomplished through a process called reverse intersystem crossing (RISC), where non-emissive triplet excitons are converted into emissive singlet excitons. A small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST) is a prerequisite for efficient RISC.

Quinoxaline derivatives are excellent candidates for the acceptor component in D-A type TADF molecules due to their electron-deficient nature. rsc.orgrsc.org By pairing a quinoxaline-based acceptor with a suitable electron donor, it is possible to achieve a significant spatial separation of the HOMO and LUMO, which leads to a small ΔEST. rsc.org

For example, TADF compounds have been designed using 1,2,3,4-tetrahydrophenazine (B181566) (a quinoxaline derivative) as the acceptor and various donor moieties. rsc.org The twisted conformation between the donor and acceptor units in these molecules minimizes the overlap of the frontier molecular orbitals, resulting in small ΔEST values. rsc.org Similarly, red TADF emitters have been developed using a pyridobenzoquinoxaline acceptor, demonstrating the versatility of the quinoxaline core in tuning the emission color. rsc.org The strategic design of these emitters has led to OLEDs with high brightness and external quantum efficiencies. rsc.orgrsc.org

| Compound | Donor | Acceptor | ΔEST (eV) |

| DMAC-TTPZ | 9,9-dimethyl-9,10-dihydroacridine | 1,2,3,4-tetrahydrophenazine | 0.15 |

| PXZ-TTPZ | Phenoxazine | 1,2,3,4-tetrahydrophenazine | 0.09 |

| PTZ-TTPZ | Phenothiazine | 1,2,3,4-tetrahydrophenazine | 0.07 |

Photophysical Properties and Emission Characteristics

The photophysical properties of quinoxaline derivatives are central to their application in light-emitting devices and sensors. The introduction of fluorine atoms at the 7 and 8 positions, combined with a chlorine atom at the 2-position, creates a unique electronic environment that modulates the absorption and emission of light.

Research into related difluoroquinoxaline derivatives provides insights into the potential photophysical behavior of this compound. For instance, studies on 2,3-bis(thiophen-2-yl)-6,7-difluoroquinoxaline have shown that the difluoro substitution can lead to a bathochromic shift (a shift to longer wavelengths) in both absorption and emission spectra compared to their non-fluorinated analogues. This is attributed to the electron-withdrawing nature of the fluorine atoms, which can enhance intramolecular charge transfer (ICT) character. This suggests that this compound would likely exhibit emission in the visible spectrum, a desirable characteristic for many optical applications.

The emission characteristics of these compounds are also highly sensitive to their environment. Solvatochromism, the change in color of a substance when dissolved in different solvents, is a common feature of push-pull quinoxaline systems. It is anticipated that derivatives of this compound, particularly when further functionalized with electron-donating groups, would display positive emission solvatochromism, with emission maxima shifting to longer wavelengths in more polar solvents. This property is crucial for the design of environmentally sensitive fluorescent probes.

Table 1: Hypothetical Photophysical Data for this compound Derivatives

| Derivative | Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) |

| This compound | Toluene | 350 | 420 | 70 |

| 2-(Anilino)-7,8-difluoroquinoxaline | Dichloromethane | 400 | 510 | 110 |

| 2-(Pyrrolidin-1-yl)-7,8-difluoroquinoxaline | Acetonitrile | 420 | 550 | 130 |

| Note: This table is illustrative and based on general trends observed in similar quinoxaline derivatives. Specific experimental data for these exact compounds is required for definitive characterization. |

Organic Semiconductors and Charge Transport Materials

The electron-deficient nature of the quinoxaline ring system, further enhanced by the presence of electronegative fluorine and chlorine atoms, makes this compound a promising candidate for use in n-type organic semiconductors. These materials are essential for the fabrication of organic electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

The charge transport properties of organic semiconductors are fundamentally linked to their molecular structure and solid-state packing. The planarity of the quinoxaline core facilitates π-π stacking interactions between adjacent molecules, which is a key requirement for efficient charge hopping. The fluorine substituents can also participate in non-covalent interactions, such as C–H···F and F···F interactions, which can further influence the molecular packing and, consequently, the charge carrier mobility.

While specific charge mobility values for this compound have not been extensively reported, research on polymers incorporating 6,7-difluoroquinoxaline (B3116332) units has demonstrated their potential as electron-transporting materials in organic solar cells. These polymers exhibit good electron mobility due to the electron-withdrawing nature of the difluoroquinoxaline moiety. It is reasonable to infer that polymers derived from this compound could exhibit similar or enhanced n-type charge transport characteristics. The chlorine atom at the 2-position can serve as a reactive site for polymerization or for the introduction of other functional groups to fine-tune the material's properties.

Table 2: Predicted Charge Transport Characteristics of Materials Based on 7,8-Difluoroquinoxaline

| Material Type | Derivative | Highest Occupied Molecular Orbital (HOMO) (eV) | Lowest Unoccupied Molecular Orbital (LUMO) (eV) | Electron Mobility (cm²/Vs) |

| Small Molecule | 2,3-Diphenyl-7,8-difluoroquinoxaline | -6.1 | -3.0 | > 10⁻⁴ |

| Polymer | Poly(7,8-difluoroquinoxaline-alt-bithiophene) | -5.8 | -3.5 | > 10⁻³ |

| Note: The values in this table are estimations based on data for analogous quinoxaline-based materials and require experimental verification for this compound. |

Photoinitiators for Polymerization Processes

Quinoxaline derivatives have been investigated as photoinitiators, molecules that generate reactive species (such as radicals) upon light absorption, which in turn initiate polymerization. The efficiency and spectral response of these photoinitiators can be tuned by modifying the substituents on the quinoxaline ring.

Mechanisms of Photoinitiation and Radical Generation

Quinoxaline-based photoinitiators can operate through different mechanisms. In a Type II photoinitiation process, the excited state of the quinoxaline derivative interacts with a co-initiator, typically a hydrogen donor like an amine or a thiol, through an electron transfer or hydrogen abstraction process to generate the initiating radicals. The electron-deficient nature of the this compound core would make its excited state a good electron acceptor, facilitating this process.

Upon absorption of light, the this compound molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a longer-lived triplet state. This triplet state can then abstract a hydrogen atom from a suitable donor, generating a quinoxaline-based radical and a radical from the donor, both of which can initiate polymerization.

Alternatively, some quinoxaline derivatives can undergo photocleavage (a Type I process), where the molecule itself fragments into radical species upon irradiation. The presence of the C-Cl bond in this compound might offer a potential pathway for homolytic cleavage to generate a quinoxalinyl radical and a chlorine radical, although this is generally less common for aryl chlorides compared to other C-X bonds.

Influence of Halogen Substituents on Photoinitiation Efficiency and Spectral Response

Fluorine atoms, while not contributing significantly to the heavy-atom effect, are strong electron-withdrawing groups. Their presence at the 7 and 8 positions will influence the energy levels of the molecule, which can affect the absorption spectrum. This can be advantageous for tuning the photoinitiator to respond to specific wavelengths of light, such as those emitted by LED light sources. The combined electronic effects of the chloro and difluoro substituents can lead to a red-shift in the absorption spectrum, enabling the use of longer wavelength (and less damaging) light for polymerization.

Fluorescent Probes and Chemical Sensors

The sensitivity of the fluorescence of quinoxaline derivatives to their local environment makes them excellent candidates for the development of fluorescent probes and chemical sensors. The this compound scaffold provides a platform for the synthesis of chemosensors for a variety of analytes, including metal ions and pH.

The sensing mechanism often relies on the modulation of the intramolecular charge transfer (ICT) process upon interaction with the analyte. For example, a derivative of this compound functionalized with a chelating group at the 2-position could exhibit a change in its fluorescence intensity or a shift in its emission wavelength upon binding to a metal ion. The nitrogen atoms in the quinoxaline ring can also act as binding sites for certain metal ions.

Quinoxaline-based fluorescent probes have been developed for the detection of various metal ions, and the specific selectivity can be engineered by the choice of the chelating moiety. nih.gov The strong electron-withdrawing nature of the 7,8-difluoro substituents can enhance the sensitivity of the probe by increasing the change in the electronic properties upon analyte binding. researchgate.net While specific applications of this compound as a fluorescent probe are not yet widely reported, its structural features suggest significant potential in this area.

Polymeric Materials and Macromolecular Architectures

The this compound unit can be incorporated into polymeric backbones to create materials with tailored electronic and optical properties. The chlorine atom at the 2-position serves as a versatile handle for polymerization reactions, such as Suzuki or Stille cross-coupling reactions, allowing for the synthesis of conjugated polymers.

Polymers containing the 7,8-difluoroquinoxaline moiety are expected to possess good thermal stability and solubility in common organic solvents, which are important for their processability into thin films for electronic devices. The incorporation of this electron-deficient unit into a polymer backbone, often alternated with an electron-rich unit, creates a donor-acceptor architecture. This design strategy is widely used to lower the bandgap of the polymer, enabling it to absorb light at longer wavelengths, a crucial feature for applications in organic photovoltaics.

Furthermore, the introduction of this compound into macromolecular architectures, such as dendrimers or star-shaped polymers, could lead to materials with unique photophysical properties and self-assembly behaviors. These complex architectures could find applications in areas such as light-harvesting, sensing, and bio-imaging. The synthesis of such materials would leverage the reactivity of the chloro substituent for the controlled growth of the macromolecular structure. Research on electrospun fibers containing quinoxaline derivatives has also shown their potential for applications in chemosensors. nih.gov

Emerging Research Frontiers and Challenges in 2 Chloro 7,8 Difluoroquinoxaline Chemistry

Development of Green and Sustainable Synthetic Methodologies

A primary challenge in modern chemistry is the development of environmentally benign synthetic processes. Traditional methods for synthesizing quinoxaline (B1680401) derivatives often rely on harsh reaction conditions, toxic solvents, and metal catalysts that generate significant waste. ijirt.orgnih.gov The research community is now actively pursuing greener alternatives applicable to the synthesis of 2-Chloro-7,8-difluoroquinoxaline. researchgate.net

The focus is shifting towards methodologies that align with the principles of green chemistry, such as waste minimization, energy efficiency, and the use of renewable resources. ijirt.orgjocpr.com Key advancements include:

Use of Green Solvents: Replacing hazardous solvents with environmentally friendly options like water, ethanol, or polyethylene (B3416737) glycol (PEG-400) is a major area of focus. researchgate.netjocpr.com Water, in particular, is an ideal solvent for certain quinoxaline syntheses, offering a simple, catalyst-free condensation reaction between 1,2-diketones and 1,2-diamines in nearly quantitative yields. researchgate.net

Alternative Energy Sources: Microwave and ultrasonic irradiation are being employed to accelerate reaction times and reduce energy consumption. ijirt.orgresearchgate.net Microwave-assisted synthesis, often performed under solvent-free conditions, has proven effective for the rapid production of quinoxalines. ijirt.org

Reusable and Non-toxic Catalysts: There is a move towards using reusable nanocatalysts, polymers, and mild organocatalysts like boric acid to replace toxic metal catalysts. researchgate.netbenthamdirect.com Heterogeneous catalysts are particularly advantageous as they can be easily recovered and recycled for multiple reaction cycles with minimal loss of activity. researchgate.net

Atom Economy: Synthetic strategies are being designed to maximize the incorporation of all reactant atoms into the final product, thereby minimizing byproduct formation. jocpr.com

The table below compares traditional and emerging green synthetic approaches for quinoxaline derivatives, highlighting the potential for more sustainable production of this compound.

| Feature | Traditional Synthetic Methods | Green Synthetic Methodologies |

| Solvents | Often toxic/hazardous (e.g., chlorinated hydrocarbons) | Water, ethanol, PEG-400, ionic liquids, solvent-free conditions ijirt.orgresearchgate.net |

| Catalysts | Often rely on toxic or precious metal catalysts nih.gov | Reusable nanocatalysts, organocatalysts (e.g., boric acid), biocatalysts researchgate.netbenthamdirect.com |

| Energy | High energy consumption, long reaction times nih.gov | Microwave irradiation, ultrasonic waves for rapid reactions ijirt.orgresearchgate.net |

| Byproducts | Significant generation of toxic waste | Minimized waste, often with water as the only byproduct jocpr.com |

| Efficiency | Can have unsatisfactory yields nih.gov | Often demonstrate high yields and selectivity ijirt.orgresearchgate.net |

Rational Design of New Functionalized Derivatives for Tailored Material Properties

This compound serves as a crucial building block for creating new functional materials. The "rational design" approach involves the strategic modification of the core structure to fine-tune its chemical and physical properties for specific applications. nih.gov By replacing the chlorine atom at the 2-position or introducing new substituents onto the quinoxaline ring, researchers can systematically alter the molecule's electronics, solubility, and solid-state packing.

The electron-withdrawing nature of the fluorine and chlorine atoms makes the quinoxaline system a valuable scaffold for materials science. evitachem.com For instance, derivatives of the closely related 2-chloro-6,7-difluoroquinoxaline (B138416) are utilized in the development of organic semiconductors and light-emitting diodes (LEDs). The rational design of this compound derivatives would follow similar principles, aiming to create materials with tailored properties for advanced applications. evitachem.com

Key strategies in the rational design of these derivatives include:

Nucleophilic Aromatic Substitution (SNAr): The reactive C-Cl bond at the 2-position allows for the introduction of a wide variety of functional groups (e.g., amines, alkoxides, thiols) to modulate the electronic properties.

Cross-Coupling Reactions: Palladium-catalyzed reactions can be used to form new carbon-carbon or carbon-heteroatom bonds, extending the π-conjugated system and influencing the material's optical and electronic characteristics.

Introduction of Bulky Groups: Adding sterically demanding groups can influence the intermolecular packing in the solid state, which is critical for charge transport in organic electronic devices.

The table below outlines potential functionalizations and their predicted impact on material properties.

| Position of Modification | Functional Group Introduced | Potential Impact on Properties | Target Application |

| C-2 (via SNAr) | Arylamines, anilines | Tuning of HOMO/LUMO levels, enhanced charge transport | Organic Semiconductors, Hole-Transport Layers |

| C-2 (via SNAr) | Morpholine, Piperidine | Increased solubility, modification of biological activity | Medicinal Chemistry Scaffolds mdpi.com |

| C-2 (via Cross-Coupling) | Phenyl, Thienyl groups | Extended π-conjugation, red-shifted absorption/emission | Organic Dyes, Organic Photovoltaics (OPVs) researchgate.net |

| Benzene (B151609) Ring | Additional electron-donating/withdrawing groups | Fine-tuning of the bandgap and redox potentials | Advanced Polymers, Sensors rsc.org |

Advanced Computational Modeling for High-Throughput Screening and Property Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in the study of quinoxaline derivatives. researchgate.netrsc.org These methods allow for the high-throughput screening of virtual compound libraries and the accurate prediction of molecular properties before undertaking time-consuming and costly laboratory synthesis. researchgate.net

For this compound and its potential derivatives, DFT calculations can predict key parameters that govern their suitability for various applications. rsc.org These include:

Electronic Properties: Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels helps predict the electronic bandgap, which is crucial for semiconductor and photovoltaic applications. researchgate.net

Optical Properties: Time-Dependent DFT (TD-DFT) can predict the UV-Vis absorption spectra of molecules, aiding in the design of new dyes and light-harvesting materials. researchgate.netrsc.org

Reactivity Indices: Parameters such as chemical potential, hardness, and softness can be calculated to provide insights into the kinetic and thermodynamic stability of the molecules. rsc.org

Complementing these in silico methods are experimental high-throughput screening techniques. A notable example is the use of microdroplet reactions combined with mass spectrometry (MS). nih.govnih.gov This platform allows for the rapid (millisecond timescale) synthesis and analysis of quinoxaline derivatives, enabling the swift optimization of reaction conditions such as solvent composition and flow rate without the need for catalysts. nih.govresearchgate.net This approach significantly accelerates the discovery of efficient synthetic routes for new functionalized quinoxaline derivatives. nih.gov

| Predicted Parameter (via DFT) | Relevance to Material Design |

| HOMO/LUMO Energy Gap (ΔEg) | Determines the electronic bandgap; crucial for semiconductors and OPVs. researchgate.net |

| Light Harvesting Efficiency (LHE) | Predicts how effectively a molecule absorbs light; essential for solar cells. researchgate.net |

| Open-Circuit Photovoltage (Voc) | A key performance metric for photovoltaic devices. researchgate.net |

| Reorganization Energy (λ) | Influences charge transfer rates in organic electronic materials. researchgate.net |

| Absorption Spectra (λmax) | Predicts the color and light-absorbing properties for dye applications. rsc.org |

Exploration of Unconventional Reactivity and Catalytic Pathways

The unique electronic profile of this compound, characterized by its electron-deficient quinoxaline ring, opens doors to exploring unconventional reactivity. While the chloro-substituent at the 2-position is a known site for nucleophilic substitution, the influence of the adjacent difluoro substitution on the benzene ring can lead to new and unexpected chemical transformations.

Research is moving beyond standard reactions to investigate:

Novel Catalytic Systems: Quinoxaline derivatives themselves can act as ligands for metal catalysts, potentially enabling new types of catalytic transformations. ijirt.org The specific electronic and steric properties of this compound could lead to catalysts with unique selectivity and activity.

C-H Functionalization: Direct functionalization of the C-H bonds on the quinoxaline ring is a highly sought-after, atom-economical method for creating complex derivatives. Developing selective C-H activation protocols for this specific difluoro-isomer is a significant challenge and opportunity.

Flow Chemistry Synthesis: Utilizing continuous flow reactors for the synthesis of quinoline (B57606) and quinoxaline derivatives allows for precise control over reaction parameters, enhanced safety, and easier scalability. worktribe.com Applying these techniques to the synthesis and derivatization of this compound could unlock more efficient and controlled production pathways. worktribe.com

Integration into Multifunctional Material Systems and Devices

The ultimate goal of synthesizing and functionalizing this compound derivatives is their integration into functional material systems and devices. ijirt.org The inherent properties of halogenated quinoxalines make them prime candidates for components in a range of advanced technologies.

Potential applications include:

Organic Electronics: As noted, the electronic properties of similar compounds are suitable for organic semiconductors. Derivatives of this compound could be incorporated as n-type or p-type materials in Organic Field-Effect Transistors (OFETs) or as emitters or host materials in Organic Light-Emitting Diodes (OLEDs).

Photovoltaics: The ability to tune the bandgap and absorption spectrum makes these compounds interesting for use as non-fullerene acceptors or as components in donor-acceptor polymers for organic solar cells. researchgate.net

Sensors: The electron-deficient nature of the quinoxaline ring makes it sensitive to the presence of electron-donating analytes. This property could be harnessed to develop fluorescent or colorimetric sensors for various chemical species.

Advanced Polymers: Incorporating the this compound moiety into polymer backbones could yield materials with high thermal stability, specific electronic properties, and enhanced durability for specialized applications.

The challenge lies in the seamless integration of these molecular components into larger device architectures, ensuring stability, processability, and optimal performance.

Q & A

Q. What are the optimal synthetic routes for 2-chloro-7,8-difluoroquinoxaline, and how can reaction conditions be optimized?

The compound can be synthesized via cyclocondensation reactions between halogenated diamine precursors and α-ketoesters. For example, ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives can react with α-acetyl-N-arylhydrazonoyl chlorides in ethanol under triethylamine catalysis to yield quinoxaline analogs. Key parameters include temperature control (60–80°C), solvent polarity, and stoichiometric ratios of reagents to minimize side products. Monitoring reaction progress via TLC or HPLC is critical . Alternative routes involve nucleophilic aromatic substitution on pre-functionalized quinoxaline cores using fluorinating agents like DAST (diethylaminosulfur trifluoride) .

Q. How can the molecular structure of this compound be confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) using SHELXL software is the gold standard for structural confirmation. For example, weak Cl⋯Cl interactions (3.8–3.9 Å) in chlorinated quinoxalines can be resolved via SC-XRD, revealing supramolecular packing patterns . Complementary techniques include:

- NMR spectroscopy : NMR distinguishes fluorine substituents (δ −110 to −120 ppm for aromatic fluorines).

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 229.02 for CHClFN) .

Q. What safety protocols are essential when handling this compound?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas).

- Waste disposal : Segregate halogenated waste for incineration by certified facilities to avoid environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects. Mitigation strategies include:

- 2D NMR (COSY, NOESY) : Resolves overlapping signals and confirms regiochemistry.

- Computational validation : Compare experimental IR/Raman spectra with density functional theory (DFT)-predicted vibrational modes (e.g., B3LYP/6-31G* basis set) .

- X-ray refinement : Use SHELXL-97 to resolve disorder in crystal structures .

Q. What strategies enhance the regioselective functionalization of this compound?

Chlorine at position 2 is more reactive toward nucleophilic substitution than fluorines. To achieve site selectivity:

- Protective groups : Temporarily block position 7 or 8 with trimethylsilyl groups before introducing new substituents.

- Cross-coupling reactions : Use Suzuki-Miyaura coupling with Pd(PPh) to introduce aryl/heteroaryl groups at position 2 .

- Table : Comparative reactivity of substituents in quinoxaline derivatives

| Position | Substituent | Reactivity (Relative) |

|---|---|---|

| 2 | Cl | High (SNAr, coupling) |

| 7/8 | F | Low (inert to SNAr) |

Q. How do computational models predict the biological activity of this compound analogs?

Molecular docking (AutoDock Vina) and QSAR studies correlate structural features with bioactivity:

- Electron-withdrawing groups : Chlorine/fluorine enhance binding to bacterial DNA gyrase (target for quinolone antibiotics).

- Collision cross-section (CCS) : Predicts pharmacokinetics via ion mobility-mass spectrometry (e.g., CCS = 180–200 Å for CHClFN) .

Q. What methodologies address discrepancies in crystallographic vs. spectroscopic data for halogenated quinoxalines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.